molecular formula C13H11BO3 B14136624 2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole

2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole

Cat. No.: B14136624
M. Wt: 226.04 g/mol
InChI Key: FXABINMHGHEYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by a benzodioxaborole ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced benzodioxaborole derivatives.

    Substitution: Formation of substituted benzodioxaborole derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole stands out due to its unique benzodioxaborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C13H11BO3/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3

InChI Key

FXABINMHGHEYRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)OC

Origin of Product

United States

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